Product packaging for Diphenyl nonanedioate(Cat. No.:)

Diphenyl nonanedioate

Cat. No.: B1645635
M. Wt: 340.4 g/mol
InChI Key: OPDNNKCDHDLBCJ-UHFFFAOYSA-N
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Description

Structural Classifications within Diesters and Aromatic Compounds

Diphenyl nonanedioate (B1229846) is classified as a diester. Diesters are organic compounds that contain two ester functional groups. In the case of diphenyl nonanedioate, these ester groups are formed from nonanedioic acid (also known as azelaic acid) and phenol (B47542). nih.gov The structure consists of a nine-carbon aliphatic chain dicarboxylic acid, nonanedioic acid, where the carboxylic acid hydrogens are replaced by phenyl groups. finetechnology-ind.com This places it in the category of aromatic diesters.

The presence of the two phenyl groups, which are aromatic rings, imparts specific properties to the molecule, distinguishing it from purely aliphatic diesters. The general structure can be visualized as a flexible nine-carbon chain capped at both ends by rigid, planar phenyl groups.

Table 1: Structural Information for this compound

PropertyValue
Molecular Formula C21H24O4
Formula Weight 340.4 g/mol
InChI Key OPDNNKCDHDLBCJ-UHFFFAOYSA-N

Data sourced from Finetech Industry Limited finetechnology-ind.com

Historical Context and Emergence in Chemical Synthesis

The synthesis of esters has been a fundamental process in organic chemistry for over a century. The historical development of esterification methods, such as the Fischer esterification, laid the groundwork for the synthesis of a wide array of esters, including diesters like this compound.

The emergence of long-chain diesters in research is linked to the availability of their precursor dicarboxylic acids. acs.org Nonanedioic acid (azelaic acid), the backbone of this compound, can be produced from various sources, including the ozonolysis of oleic acid. The development of efficient methods to produce such long-chain dicarboxylic acids has been crucial for their use in further chemical synthesis. mdpi.com

More recently, sustainable and efficient methods for the synthesis of phenyl esters have been developed. For instance, a base-catalyzed synthesis of phenyl esters from carboxylic acids using diphenyl carbonate has been reported. rsc.org This method involves the reaction of a carboxylic acid, such as azelaic acid, with diphenyl carbonate in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce the corresponding diphenyl ester. rsc.org This approach is noted for its efficiency, with the removal of the phenol by-product via vacuum distillation. rsc.org

Significance and Research Trajectories within Organic Chemistry

The significance of this compound and related long-chain aromatic diesters in organic chemistry is multifaceted. Their structural characteristics make them valuable as:

Monomers for Polymers: Long-chain diesters are key building blocks for the synthesis of polyesters. mdpi.com The combination of a flexible aliphatic chain and rigid aromatic groups can lead to polymers with unique thermal and mechanical properties. Research in this area explores the relationship between the monomer structure and the final properties of the polymer.

Plasticizers: Diesters are widely used as plasticizers to increase the flexibility and durability of polymers. While specific research on this compound as a plasticizer is not extensively documented in the provided results, related long-chain diesters like dihexyl nonanedioate are recognized as plasticizers for food packaging materials. nih.gov

Intermediates in Organic Synthesis: this compound can serve as an intermediate in the synthesis of more complex molecules. The ester linkages can be hydrolyzed to regenerate the carboxylic acid and phenol, or they can be subjected to other chemical transformations.

Current research trajectories involving long-chain diesters focus on several key areas:

Sustainable Synthesis: There is a growing emphasis on developing environmentally friendly and efficient methods for synthesizing diesters, often utilizing renewable starting materials and catalytic processes. acs.orgmdpi.com

Advanced Materials: Researchers are exploring the use of long-chain diesters in the creation of novel materials with tailored properties, such as phase change materials for thermal energy storage and components of advanced polymer systems. researchgate.net

Biocatalysis: The use of enzymes, such as lipases, for the synthesis and modification of esters is an active area of research. mdpi.com Enzymatic methods offer high selectivity and can be performed under mild reaction conditions. d-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O4 B1645635 Diphenyl nonanedioate

Properties

Molecular Formula

C21H24O4

Molecular Weight

340.4 g/mol

IUPAC Name

diphenyl nonanedioate

InChI

InChI=1S/C21H24O4/c22-20(24-18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(23)25-19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2

InChI Key

OPDNNKCDHDLBCJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Diphenyl Nonanedioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Diphenyl nonanedioate (B1229846), a combination of 1D (¹H, ¹³C) and 2D NMR techniques would provide an unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of Diphenyl nonanedioate is expected to show distinct signals for the aromatic protons of the phenyl groups and the aliphatic protons of the nonanedioate backbone. Due to the molecule's symmetry, the two phenyl groups are chemically equivalent, as are the two halves of the C7 alkyl chain extending from the central methylene (B1212753) group.

Expected Research Findings: The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The protons on the phenyl ring will exhibit a complex multiplet pattern, with the ortho-protons being the most deshielded due to their proximity to the electron-withdrawing ester oxygen. The aliphatic protons of the nonanedioate chain will appear further upfield. The methylene protons alpha (α) to the carbonyl groups are the most deshielded among the aliphatic protons and are expected to appear as a triplet. The beta (β) and other methylene protons will produce overlapping multiplets in the upfield region.

Based on data from analogous structures like phenyl acetate (B1210297) and various long-chain esters, the predicted chemical shifts are detailed below. hmdb.cachemicalbook.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-ortho (Aromatic)~7.40Doublet4H
H-para (Aromatic)~7.25Triplet2H
H-meta (Aromatic)~7.15Triplet4H
α-CH₂~2.55Triplet4H
β-CH₂~1.75Quintet4H
γ, δ-CH₂~1.40Multiplet6H

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For the symmetrical this compound, a reduced number of signals is expected.

Expected Research Findings: The spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield. The aromatic carbons will appear in the typical range of δ 120-150 ppm, with the ipso-carbon (attached to the ester oxygen) being the most deshielded in this group. The aliphatic carbons will be found in the upfield region of the spectrum.

Predicted chemical shifts, based on values for similar esters and aromatic compounds, are presented in the following table. libretexts.orgpearson.comchemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Assigned CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~172.5
C-ipso (Aromatic)~150.8
C-para (Aromatic)~129.5
C-ortho (Aromatic)~125.8
C-meta (Aromatic)~121.5
α-C (Aliphatic)~34.2
β-C (Aliphatic)~28.9
γ-C (Aliphatic)~28.8
δ-C (Aliphatic)~24.8

Two-Dimensional (2D) NMR Techniques

To confirm the assignments made in 1D NMR and to establish connectivity between protons and carbons, 2D NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

Expected Research Findings:

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For this compound, this would reveal couplings between the ortho, meta, and para protons on the phenyl rings. In the aliphatic region, cross-peaks would confirm the connectivity of the entire -(CH₂)₇- chain, showing correlations between α-CH₂ and β-CH₂, β-CH₂ and γ-CH₂, and so on.

HMBC: An HMBC spectrum maps long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include a cross-peak between the α-CH₂ protons and the carbonyl carbon (C=O), confirming the position of the ester linkage. Additionally, correlations from the ortho-protons of the phenyl ring to the ipso-carbon would be anticipated, further solidifying the structure.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Research Findings: The IR spectrum of this compound would be dominated by absorptions characteristic of an aromatic ester. The most prominent feature would be the strong carbonyl (C=O) stretching vibration. The spectrum would also clearly show C-O stretching bands associated with the ester linkage, as well as C-H stretching from both the aromatic rings and the aliphatic chain.

The following table summarizes the expected characteristic absorption bands. youtube.comnist.govresearchgate.net

Interactive Data Table: Predicted FTIR Data for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O StretchAromatic Ester~1745Strong, Sharp
C-O Stretch (Acyl-Oxygen)Ester~1200Strong
C-O Stretch (Alkyl-Oxygen)Ester~1150Strong
C-H Stretch (Aromatic)Phenyl Ring3050 - 3100Medium
C-H Stretch (Aliphatic)-CH₂-2850 - 2960Medium
C=C Bending (Aromatic)Phenyl Ring1450 - 1600Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fast-Atom Bombardment (MS)

Fast-Atom Bombardment (FAB) is a soft ionization technique particularly useful for analyzing non-volatile and thermally unstable compounds. creative-proteomics.comwikipedia.org The sample is dissolved in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, typically producing a protonated molecular ion [M+H]⁺. youtube.comumd.edu

Expected Research Findings: The molecular formula of this compound is C₂₁H₂₄O₄, corresponding to a molecular weight of approximately 340.42 g/mol . In a positive-ion FAB-MS experiment, the most significant peak observed would be the protonated molecular ion ([M+H]⁺) at an m/z value of approximately 341.

The fragmentation of this compound would likely proceed through cleavage of the ester linkages. Common fragmentation pathways would include the loss of a phenoxy radical (•OC₆H₅, mass 93) or a phenol (B47542) molecule (HOC₆H₅, mass 94). Another characteristic fragmentation would be the cleavage of the acyl-oxygen bond, leading to the formation of a phenoxy cation (C₆H₅O⁺, m/z 93) or related ions.

Interactive Data Table: Predicted MS Fragmentation Data for this compound

m/z ValueProposed Fragment
341[M+H]⁺ (Protonated Molecular Ion)
247[M - OC₆H₅]⁺ (Loss of phenoxy radical)
94[C₆H₅OH + H]⁺ (Protonated Phenol)
93[C₆H₅O]⁺ (Phenoxy cation)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₂₁H₂₄O₄), HRMS provides an exact mass measurement that can be compared against a theoretical value calculated from the masses of its constituent isotopes.

This technique is capable of distinguishing between molecules with the same nominal mass but different elemental formulas. In a typical HRMS analysis, the compound is ionized, commonly forming adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). The high resolving power of the mass analyzer allows for mass measurements with errors in the low parts-per-million (ppm) range, offering strong evidence for the assigned chemical formula. The theoretical and expected experimental values for this compound are presented below.

Table 1: Theoretical and Expected HRMS Data for this compound (C₂₁H₂₄O₄) This table is interactive. Click on the headers to sort.

Ion Adduct Molecular Formula Theoretical m/z Expected Experimental m/z (within 5 ppm error)
[M+H]⁺ [C₂₁H₂₅O₄]⁺ 353.17474 353.1730 - 353.1765
[M+Na]⁺ [C₂₁H₂₄O₄Na]⁺ 375.15668 375.1548 - 375.1585

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its purification from reaction mixtures.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method used to monitor reaction progress and assess the purity of a sample. libretexts.orgyoutube.com For this compound, a non-polar compound, normal-phase TLC is typically employed. chromatographyonline.com The stationary phase is a polar adsorbent, such as silica (B1680970) gel, coated on a plate. The mobile phase, a less polar solvent or solvent mixture, ascends the plate via capillary action. youtube.com

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. This compound, being relatively non-polar, will have a weaker affinity for the polar silica gel and will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to more polar impurities. libretexts.org Visualization is commonly achieved under UV light, where the aromatic phenyl groups will cause the spot to appear dark on a fluorescent background. youtube.com

Table 2: Typical TLC Parameters for this compound Analysis This table is interactive. Click on the headers to sort.

Parameter Description Typical Value/Condition
Stationary Phase The adsorbent coated on the TLC plate. Silica gel 60 F₂₅₄
Mobile Phase The solvent system that moves up the plate. Hexane:Ethyl Acetate (e.g., 4:1 v/v)
Application Method of applying the sample to the plate. Spotting with a glass capillary
Visualization Method for detecting the separated spots. UV lamp (254 nm)

| Expected Rf | Retention Factor; indicates the polarity of the compound. | ~0.5 - 0.7 (highly dependent on exact mobile phase composition) |

Column Chromatography for Purification

For the purification of this compound on a preparative scale, column chromatography is the method of choice. nih.govresearchgate.net This technique operates on the same principles as TLC but is used for physical separation and isolation of the compound. A glass column is packed with a slurry of the stationary phase (typically silica gel) in a non-polar solvent.

The crude sample containing this compound is loaded onto the top of the column. A solvent system (eluent), similar to the mobile phase used in TLC, is then passed through the column. researchgate.net Components of the mixture travel down the column at different rates based on their polarity. Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis) are combined.

Table 3: General Conditions for Column Chromatography Purification of this compound This table is interactive. Click on the headers to sort.

Parameter Description Typical Condition
Stationary Phase Adsorbent packed into the column. Silica gel (230-400 mesh)
Eluent System Solvent or solvent mixture used to elute the compound. Gradient of Ethyl Acetate in Hexane (e.g., 0% to 15%)
Loading Method How the crude sample is introduced to the column. Dry loading on silica or direct liquid loading
Fraction Collection Collecting the eluate in separate tubes. Volume-based (e.g., 10-20 mL per fraction)

| Purity Check | Method to analyze the collected fractions. | Thin-Layer Chromatography (TLC) |

Thermal Analysis Techniques for Phase Behavior

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. tainstruments.com For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its phase behavior and thermal stability. netzsch.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting. A pure, crystalline sample of this compound would be expected to show a sharp endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com TGA is used to determine the thermal stability of a compound and identify the temperature at which it starts to decompose. The TGA curve for this compound would show a stable mass until the onset of thermal decomposition at an elevated temperature.

Table 4: Representative Thermal Analysis Data for this compound This table is interactive. Click on the headers to sort.

Analysis Technique Parameter Measured Expected Result
DSC Melting Point (Tm) Sharp endothermic peak at a specific temperature
DSC Enthalpy of Fusion (ΔHf) Energy absorbed during melting (J/g)
TGA Onset of Decomposition (Tonset) Temperature at which significant mass loss begins

Morphological Characterization

Morphological characterization techniques are employed to study the size, shape, and structure of a material in its solid state.

X-ray Powder Diffraction (XRPD) is a powerful technique for investigating the crystalline nature of a solid. If this compound is a crystalline solid, XRPD analysis would yield a unique diffraction pattern. This pattern acts as a fingerprint for the specific crystalline phase and can be used to determine the unit cell dimensions, crystal system, and space group.

Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface morphology of a material. For a crystalline powder of this compound, FESEM would reveal the particle shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of a material at a much higher resolution than FESEM. While less common for small organic molecules, TEM could be used to investigate nanoscale features or crystal defects if present.

Table 5: Morphological Characterization Techniques for Solid this compound This table is interactive. Click on the headers to sort.

Technique Information Obtained Relevance to this compound
X-ray Powder Diffraction (XRPD) Crystalline structure, phase purity, unit cell parameters. Confirms crystallinity and provides structural fingerprinting.
Field Emission Scanning Electron Microscopy (FESEM) Particle size, shape, and surface topography. Characterizes the micromorphology of the bulk powder.

| Transmission Electron Microscopy (TEM) | Internal structure, crystal lattice defects, nanoscale features. | Provides high-resolution imaging of individual crystallites. |

Computational Chemistry and Molecular Modeling of Diphenyl Nonanedioate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com DFT studies on Diphenyl nonanedioate (B1229846) would focus on its electron density to derive key properties and predict its reactivity. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory to describe chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. ajchem-a.comscispace.com

For Diphenyl nonanedioate, the HOMO is expected to be localized primarily on the electron-rich phenyl groups, specifically the oxygen atoms of the ester linkages due to the presence of lone pairs. The LUMO is likely to be distributed over the carbonyl groups of the esters, which are electron-deficient centers. A hypothetical DFT calculation could yield the following energy values:

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap (ΔE)5.62

This relatively large energy gap would suggest that this compound is a kinetically stable molecule with moderate reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. researchgate.netlibretexts.orgmdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. Red colors indicate areas of negative potential, which are susceptible to electrophilic attack, while blue colors denote regions of positive potential, prone to nucleophilic attack. Green areas represent neutral potential.

In an MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atoms of the ester groups, highlighting their role as the primary sites for electrophilic interaction. The phenyl rings would exhibit a moderately negative potential due to the delocalized π-electrons. Conversely, the regions of highest positive potential (blue) would be located around the hydrogen atoms of the aliphatic nonanedioate chain and the phenyl rings. This visualization is crucial for understanding intermolecular interactions. rsc.org

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. frontiersin.org These descriptors offer a more quantitative measure of reactivity than simple orbital analysis. mdpi.comnih.gov

Fukui Indices: These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx For this compound, the Fukui functions would likely confirm that the carbonyl carbons are the most susceptible to nucleophilic attack, while the oxygen atoms of the ester groups are prone to electrophilic attack.

Chemical Hardness (η) and Softness (σ): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. scispace.comias.ac.inarxiv.org It is calculated from the ionization potential (I) and electron affinity (A) as η = (I - A) / 2. scispace.comnih.gov A large HOMO-LUMO gap corresponds to high hardness and low reactivity. scispace.com Chemical softness is the reciprocal of hardness (σ = 1/η).

Electronegativity (χ): This global descriptor measures the ability of a molecule to attract electrons and is calculated as χ = (I + A) / 2. scispace.comias.ac.innih.gov

Hypothetical DFT-derived reactivity descriptors for this compound are presented in the table below:

DescriptorValue (eV)Interpretation
Ionization Potential (I)8.10Energy required to remove an electron.
Electron Affinity (A)0.50Energy released upon adding an electron.
Chemical Hardness (η)3.80High hardness indicates high stability.
Chemical Softness (σ)0.26Low softness indicates low reactivity.
Electronegativity (χ)4.30Moderate ability to attract electrons.

These values would collectively characterize this compound as a molecule with high stability and moderate electronegativity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its intermolecular interactions in different environments. mdpi.comnih.gov

An MD simulation would reveal the dynamic behavior of the long nonanedioate chain, which can adopt numerous conformations due to the free rotation around its single bonds. The simulations would also show the flexibility of the ester linkages and the rotational freedom of the phenyl groups. By tracking the atomic trajectories, one can identify the most stable, low-energy conformations and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. nih.gov

Furthermore, MD simulations can model the interactions between multiple this compound molecules, providing insights into its bulk properties. These simulations can predict how the molecules pack in a condensed phase and identify the dominant intermolecular forces, such as van der Waals interactions and potential π-π stacking between the phenyl rings.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.govnih.govslideshare.netnih.gov These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to an observed activity or property. nih.govmdpi.commdpi.comijera.com

For this compound, QSPR models could be developed to predict various physicochemical properties, such as its boiling point, viscosity, and solubility in different solvents. researchgate.net The input for these models would be a set of calculated molecular descriptors for this compound, including topological, electronic, and steric parameters.

A hypothetical QSAR study involving this compound would require a dataset of structurally related compounds with known biological activities. frontiersin.org By including this compound in this dataset, a QSAR model could be generated to predict its potential biological activity, for instance, as a plasticizer or a component in a particular formulation. The model would identify the key structural features that contribute to the observed activity, which could guide the design of new compounds with enhanced properties.

Applications of Diphenyl Nonanedioate and Its Derivatives in Advanced Materials Science

Polymer Synthesis and Macromolecular Engineering

The bifunctional nature of diphenyl nonanedioate (B1229846) makes it a valuable building block in the construction of complex macromolecules. It serves as a precursor for polyesters, enabling the development of high-performance materials with specifically designed characteristics.

In polyester synthesis, diphenyl nonanedioate functions as an "AA" type monomer in AA-BB polycondensation reactions. The nonanedioate portion provides the dicarboxylic acid component, while the two phenyl groups act as leaving groups during transesterification with a diol ("BB" monomer). This process is a common strategy for producing aromatic polyesters. nih.gov The long aliphatic nonanedioate chain can be intentionally incorporated to impart flexibility into the otherwise rigid polymer backbone.

The general reaction can be visualized as the reaction between a diester and a diol, which eliminates a small molecule (in this case, phenol) to form the repeating ester linkages of the polymer chain. jku.at The choice of the diol co-monomer allows for further tuning of the final polyester's properties.

Table 1: Monomer Roles in Polyester Synthesis

Monomer Type Example Compound Role in Polymerization
AA (Diester) This compound Provides the diacyl component; phenyl groups are leaving groups.
BB (Diol) 1,4-Butanediol Provides the diol component for ester linkage formation.
AB 4-hydroxybenzoic acid Contains both alcohol and carboxylic acid (or ester) functionalities.

The synthesis of aromatic polyesters from precursors like this compound typically proceeds via step-growth polymerization, where monomers react to form dimers, then trimers, and eventually long polymer chains. youtube.com Several polycondensation techniques can be employed:

Melt Polycondensation: This method involves reacting the this compound and a chosen diol at high temperatures under a vacuum. The phenol (B47542) byproduct is removed by the vacuum, which drives the reaction toward the formation of a high molecular weight polymer. This technique is common in industrial synthesis due to the absence of solvents.

Solution Polycondensation: Monomers are dissolved in a high-boiling-point solvent, and the reaction is carried out at elevated temperatures. This method allows for better temperature control and can be useful for producing polymers that are thermally unstable at their melting points.

Interfacial Polycondensation: This technique involves two immiscible phases. For instance, a diol dissolved in an aqueous alkaline solution is reacted with an acid chloride (derived from nonanedioic acid) in an organic solvent. researchgate.net The polymerization occurs rapidly at the interface between the two liquid phases. This method is advantageous for its high reaction rates at low temperatures. researchgate.net

In these processes, the formation of the ester bond is the key chemical transformation. The reaction between an ester and an alcohol (transesterification) is an equilibrium process, and the continuous removal of the phenol byproduct is crucial for achieving a high degree of polymerization.

Table 2: Comparison of Polycondensation Mechanisms

Mechanism Phase Temperature Key Advantage
Melt Polycondensation Liquid (Melt) High Solvent-free, high purity product.
Solution Polycondensation Liquid (Solution) Moderate to High Good temperature control, suitable for thermally sensitive polymers.
Interfacial Polycondensation Liquid-Liquid Low High reaction rates, high molecular weight achievable quickly. researchgate.net

High-performance polymers are characterized by their exceptional thermal stability, chemical resistance, and mechanical strength. issp.ac.ruscispace.com Aromatic polyesters are a key class of these materials. By incorporating this compound into the polymer structure, material scientists can tailor properties with precision.

The rigid aromatic groups contribute to a high glass transition temperature (Tg) and thermal stability, while the flexible nine-carbon aliphatic chain of the nonanedioate moiety acts as an internal plasticizer. This combination can lead to polymers that are both strong and tough, a desirable balance for many advanced applications. For example, the inclusion of such aliphatic segments can improve the processability of rigid aromatic polymers and enhance their impact resistance without significantly compromising their high-temperature performance. This strategy allows for the creation of materials suitable for applications in automotive components, aerospace, and specialty packaging where a unique combination of flexibility, durability, and thermal resistance is required. radicigroup.com

Functional Derivatives and Their Emerging Applications

The nonanedioate backbone can be chemically modified to create functional derivatives for specialized applications in biomedicine and nanotechnology. These derivatives leverage the core structure for tasks such as controlled drug release and the formation of complex nanomaterial systems.

Prodrugs are inactive or less active molecules that are converted into an active drug within the body through enzymatic or chemical reactions. nih.gov This approach is often used to improve a drug's pharmacokinetic properties. A derivative like bis(4-hydroxyphenyl)nonanedioate is well-suited for prodrug design.

In this structure, two phenolic molecules (which could be the active drug or a promoiety) are linked to the central nonanedioate spacer via ester bonds. These ester linkages can be designed to be stable under normal conditions but susceptible to cleavage by esterase enzymes present in the body. Upon cleavage, the prodrug would release the two phenolic molecules and the biocompatible nonanedioic acid spacer. This dual-release mechanism could be advantageous for delivering two synergistic drugs or for increasing the localized concentration of a single drug.

Table 3: Conceptual Design of a Bis(4-hydroxyphenyl)nonanedioate-Based Prodrug

Component Function In-Vivo Fate
Phenolic Moiety The active drug or a precursor to be released. Exerts therapeutic effect after cleavage.
Ester Linkage Bioreversible bond connecting the drug to the spacer. Cleaved by esterase enzymes to release the drug.
Nonanedioate Spacer A nine-carbon aliphatic chain linking the two drug molecules. Metabolized or excreted as a biocompatible byproduct.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with various guest molecules. nih.gov When cyclodextrin units are cross-linked into a three-dimensional network, they form "nanosponges," which are highly porous structures capable of encapsulating and carrying drugs and other active agents. semanticscholar.orgnih.gov

Derivatives of nonanedioic acid, such as nonanedioyl chloride, can be used as cross-linking agents in the synthesis of these nanosponges. In this process, the reactive ends of the nonanedioate derivative form covalent ester bonds with the hydroxyl groups on the outer surface of the cyclodextrin molecules. mdpi.com This reaction polymerizes the CD monomers into a solid, nanoporous material. The nonanedioate cross-linker influences the physical properties of the nanosponge, such as its porosity, swelling capacity, and the release rate of any encapsulated drug. The length and flexibility of the nine-carbon chain can be used to control the spacing between CD units, thereby tailoring the architecture of the nanosponge for specific drug delivery applications. researchgate.net

Specialized Material Additives (e.g., Corrosion Inhibitors from Nonanedioate Derivatives)

Derivatives of nonanedioic acid, also known as azelaic acid, are gaining attention in materials science for their potential as effective and environmentally friendly corrosion inhibitors. These compounds are particularly valuable for protecting metals like mild steel from degradation in aggressive acidic environments. Their efficacy stems from their molecular structure, which allows them to adsorb onto a metal's surface and form a protective barrier against corrosive agents.

One notable derivative is nonanedihydrazide, which has been synthesized and studied for its corrosion inhibition properties on mild steel in hydrochloric acid (HCl) solutions. Research indicates that nonanedihydrazide acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of the corrosion process. researchgate.netnih.gov The inhibitor molecules adsorb onto the steel surface, a process that conforms to the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. researchgate.netbohrium.com

The effectiveness of these nonanedioate derivatives is influenced by factors such as their concentration and the surrounding temperature. Studies have shown that as the concentration of nonanedihydrazide increases, the corrosion rate of mild steel decreases, leading to a higher inhibition efficiency. nih.govbohrium.com Conversely, an increase in temperature tends to decrease the inhibition efficiency, suggesting that the protective layer may become less stable at elevated temperatures. researchgate.netbohrium.com For instance, at a concentration of 0.5 mM, the inhibition efficiency of nonanedihydrazide can decrease from over 98% at 303 K (30°C) to around 73.5% at 333 K (60°C). nih.gov

Theoretical studies, including Density Functional Theory (DFT), Monte Carlo simulations, and molecular dynamics, have further elucidated the corrosion inhibition mechanism of azelaic acid derivatives. nih.govsemanticscholar.orgresearchgate.net These computational models support experimental findings by illustrating the interactions between the inhibitor molecules and the metal surface at an atomic level. nih.govresearchgate.net The presence of heteroatoms like nitrogen and oxygen in the molecular structure of these derivatives plays a crucial role in their adsorption and protective film formation. bohrium.commdpi.com

Another derivative, methylene (B1212753) azelaic acid, has found application as a corrosion inhibitor in automotive antifreeze formulations. google.comgoogle.com Unlike other dicarboxylic acids that can precipitate out of solution in the presence of hard water, methylene azelaic acid remains soluble, ensuring continuous corrosion protection for the cooling system components. google.comgoogle.com

The research into nonanedioate derivatives as corrosion inhibitors highlights a promising avenue for the development of advanced, specialized additives for materials protection.

Table 1: Inhibition Efficiency of Nonanedihydrazide on Mild Steel in 1M HCl

Inhibitor Concentration (mM)Temperature (K)Inhibition Efficiency (%)
0.1303> 90
0.2303> 92
0.3303> 94
0.4303> 96
0.5303> 97
0.5313~95
0.5323~85
0.533373.5

Data compiled from multiple research findings. nih.govbohrium.com

Environmental Behavior and Theoretical Degradation Pathways of Diphenyl Nonanedioate

Environmental Partitioning and Distribution Mechanisms

The partitioning of Diphenyl nonanedioate (B1229846) in the environment is primarily influenced by its water solubility, octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law Constant. These parameters determine whether the compound will preferentially reside in water, soil, sediment, or air. Based on estimations from the US EPA's EPI Suite™, a summary of the key physicochemical properties of Diphenyl nonanedioate is presented below.

Interactive Data Table: Predicted Physicochemical Properties of this compound

Property Predicted Value Interpretation
Log Kow (Octanol-Water Partition Coefficient) 5.88 Indicates a high tendency to partition from water into organic matrices like soil organic carbon and lipids in aquatic organisms, suggesting a potential for bioaccumulation.
Water Solubility 0.296 mg/L Low water solubility limits its concentration in the aqueous phase and favors adsorption to particulate matter.
Vapor Pressure 2.11 x 10⁻⁷ mmHg Very low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental transport pathway.
Henry's Law Constant 2.56 x 10⁻⁷ atm-m³/mol A low Henry's Law Constant further confirms that the compound is not expected to readily volatilize from water.

Based on these predicted properties, this compound is expected to exhibit the following environmental distribution:

Water: Due to its low water solubility, concentrations in the dissolved phase are likely to be low. It will tend to adsorb to suspended solids and sediment in aquatic environments.

Soil and Sediment: The high Log Kow value suggests strong adsorption to the organic fraction of soil and sediment, making these compartments significant sinks for the compound. Its mobility in soil is expected to be low.

Air: With a very low vapor pressure and Henry's Law Constant, atmospheric transport is not considered a major distribution mechanism.

Biota: The high lipophilicity, indicated by the Log Kow, suggests a potential for bioconcentration in aquatic organisms.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Biotic degradation, primarily through the action of microorganisms, is expected to be a major pathway for the environmental breakdown of this compound. The degradation would likely proceed in a stepwise manner, beginning with the hydrolysis of the ester bonds.

Initial Hydrolysis: Similar to abiotic hydrolysis, the first step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester linkages by esterase enzymes, which are common in various microorganisms. This initial breakdown would release phenol (B47542) and nonanedioic acid into the environment.

Degradation of Phenol: Phenol is a well-studied environmental contaminant, and numerous microorganisms, including bacteria and fungi, are known to degrade it under both aerobic and anaerobic conditions ijrrjournal.comacademicjournals.orgnih.gov.

Aerobic Degradation: Under aerobic conditions, the degradation of phenol is typically initiated by monooxygenase enzymes that hydroxylate the aromatic ring to form catechol ijrrjournal.comnih.gov. The catechol then undergoes ring cleavage, either through the ortho or meta pathway, leading to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle and be completely mineralized to carbon dioxide and water ijrrjournal.comnih.gov.

Anaerobic Degradation: In the absence of oxygen, phenol can also be biodegraded, although generally at a slower rate.

Degradation of Nonanedioic Acid (Azelaic Acid): Nonanedioic acid, a naturally occurring dicarboxylic acid, is expected to be readily biodegradable nih.gov. Dicarboxylic acids can be metabolized by various microorganisms through pathways such as β-oxidation, similar to the degradation of fatty acids drugbank.com. This process involves the sequential removal of two-carbon units, ultimately leading to intermediates that can enter central metabolic pathways. For instance, some yeasts are known to degrade azelaic acid to pimelic acid (a C7 dicarboxylic acid) and glutaric acid (a C5 dicarboxylic acid) through β-oxidation tandfonline.com.

Formation of Environmental Transformation Products and Their Characterization

The degradation of this compound will lead to the formation of various transformation products in the environment. The initial and most significant transformation products are expected to be its hydrolysis products: phenol and nonanedioic acid.

Characterization of Primary Transformation Products:

Phenol (C₆H₅OH): A colorless, crystalline solid with a sweet, acrid odor. It is moderately soluble in water and is a known environmental pollutant.

Nonanedioic Acid (Azelaic Acid, C₉H₁₆O₄): A white, crystalline powder. It is a naturally occurring saturated dicarboxylic acid.

Characterization of Secondary Transformation Products:

The subsequent degradation of phenol and nonanedioic acid will produce a cascade of further transformation products.

From Phenol: The microbial degradation of phenol proceeds through several intermediates. Under aerobic conditions, the primary intermediate is catechol . Further degradation via ring cleavage leads to the formation of compounds like cis,cis-muconic acid (from the ortho pathway) or 2-hydroxymuconic semialdehyde (from the meta pathway) ijrrjournal.comnih.gov. These are then converted to smaller organic acids that enter the TCA cycle. Photodegradation of phenol can also lead to the formation of hydroquinone, resorcinol, and benzoquinone mdpi.com. More complex reactions in the presence of hydroxyl radicals and UV light can form toxic α,β-unsaturated enedials and oxoenals nih.govtandfonline.com.

From Nonanedioic Acid: The β-oxidation of nonanedioic acid would lead to the formation of shorter-chain dicarboxylic acids. For example, pimelic acid (C₇H₁₂O₄) and glutaric acid (C₅H₈O₄) have been identified as degradation products in yeasts tandfonline.com. These shorter-chain dicarboxylic acids are further metabolized.

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